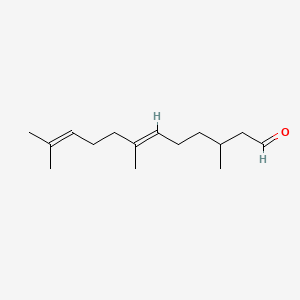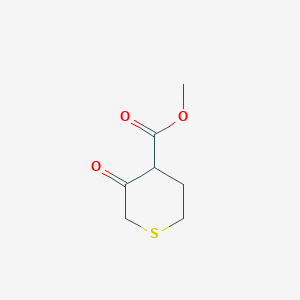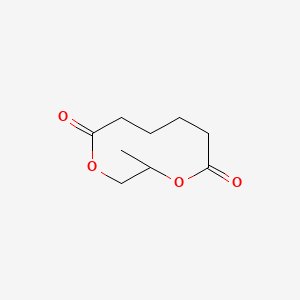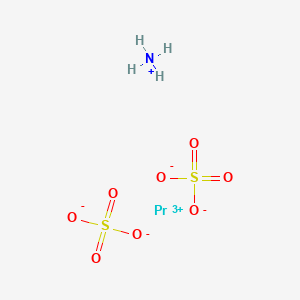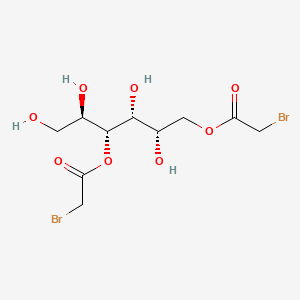
D-Glucitol 1,4-bis(bromoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol 1,4-bis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:
D-Glucitol+2Bromoacetic Acid→D-Glucitol 1,4-bis(bromoacetate)+2Water
Industrial Production Methods
Industrial production of D-Glucitol 1,4-bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
D-Glucitol 1,4-bis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: The ester bonds in D-Glucitol 1,4-bis(bromoacetate) can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents, such as dichloromethane or ethanol, under mild conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used, depending on the desired reaction.
Major Products Formed
Substitution Reactions: New compounds with different functional groups replacing the bromoacetate groups.
Hydrolysis: D-glucitol and bromoacetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
D-Glucitol 1,4-bis(bromoacetate) has several scientific research applications:
Biology: Studied for its potential as a cross-linking agent in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of D-Glucitol 1,4-bis(bromoacetate) involves the reactivity of the bromoacetate groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with other molecules. This reactivity is exploited in various applications, such as cross-linking of biomolecules and synthesis of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
D-Glucitol 1,3-bis(bromoacetate): Similar structure but with bromoacetate groups at different positions.
D-Glucitol 1,6-bis(bromoacetate): Another isomer with bromoacetate groups at different positions.
D-Glucitol 1,4-bis(chloroacetate): Similar compound with chloroacetate groups instead of bromoacetate.
Uniqueness
D-Glucitol 1,4-bis(bromoacetate) is unique due to the specific positioning of the bromoacetate groups, which can influence its reactivity and applications. The presence of bromoacetate groups makes it more reactive in nucleophilic substitution reactions compared to its chloroacetate analogs.
Propiedades
Número CAS |
94199-86-7 |
|---|---|
Fórmula molecular |
C10H16Br2O8 |
Peso molecular |
424.04 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R)-4-(2-bromoacetyl)oxy-2,3,5,6-tetrahydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C10H16Br2O8/c11-1-7(16)19-4-6(15)9(18)10(5(14)3-13)20-8(17)2-12/h5-6,9-10,13-15,18H,1-4H2/t5-,6+,9-,10-/m1/s1 |
Clave InChI |
WGVYUKKDEMOGFQ-MLTZYSBQSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)OC(=O)CBr)O)O |
SMILES canónico |
C(C(C(C(C(COC(=O)CBr)O)O)OC(=O)CBr)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
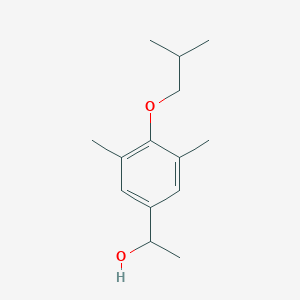

![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
